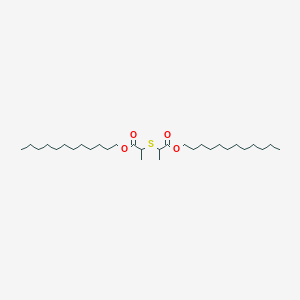
9H-Carbazole-1,6-disulfonamide, N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl-: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and wide range of applications in various fields such as optoelectronics, pharmaceuticals, and materials science . This particular compound is characterized by the presence of two sulfonamide groups attached to the carbazole core, along with diphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with diphenylamine under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, lacking the sulfonamide and diphenyl groups.
9H-Carbazole-3,6-disulfonamide: A similar compound with sulfonamide groups at different positions.
N-Phenylcarbazole: A derivative with a single phenyl group attached to the nitrogen atom.
Uniqueness: 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- stands out due to its dual sulfonamide groups and diphenyl substituents. These structural features confer unique chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
23773-31-1 |
|---|---|
Molekularformel |
C24H19N3O4S2 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
1-N,6-N-diphenyl-9H-carbazole-1,6-disulfonamide |
InChI |
InChI=1S/C24H19N3O4S2/c28-32(29,26-17-8-3-1-4-9-17)19-14-15-22-21(16-19)20-12-7-13-23(24(20)25-22)33(30,31)27-18-10-5-2-6-11-18/h1-16,25-27H |
InChI-Schlüssel |
DTKPAFPOKGSVPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



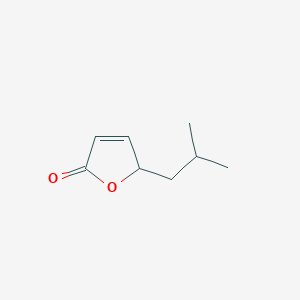
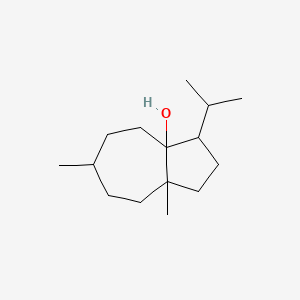
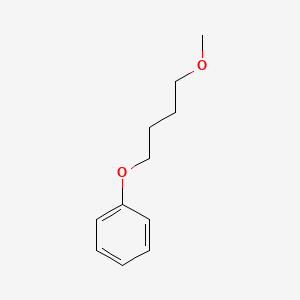
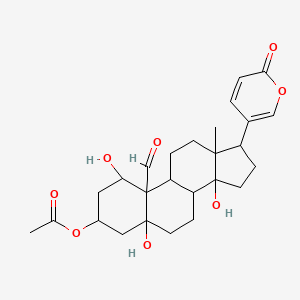
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
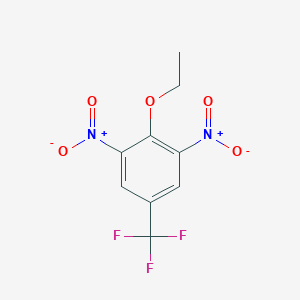

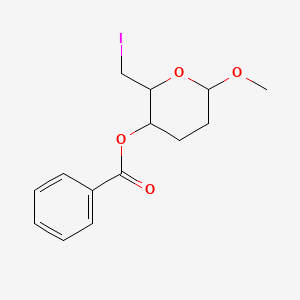
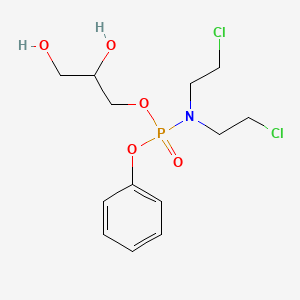
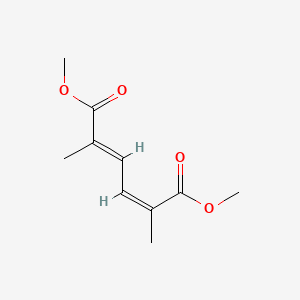
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
